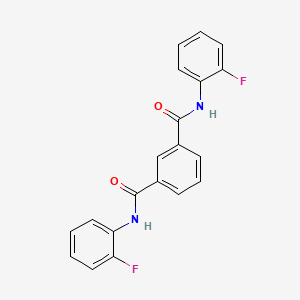
N,N'-bis(2-fluorophenyl)isophthalamide
説明
N,N'-bis(2-fluorophenyl)isophthalamide, commonly known as BFA, is a synthetic compound that has been widely used in scientific research. It belongs to the family of isophthalic acid derivatives, which are known for their various biological activities. BFA has been found to exhibit potent activity against several biological targets, including cancer cells, bacteria, viruses, and parasites.
作用機序
The mechanism of action of BFA involves its ability to bind to and disrupt the function of the Golgi apparatus. BFA binds to a protein called GBF1, which is required for the maintenance of the Golgi apparatus. By binding to GBF1, BFA disrupts the function of the Golgi apparatus, leading to the accumulation of proteins in the endoplasmic reticulum and the inhibition of protein secretion. This disruption of the Golgi apparatus has been shown to induce apoptosis in cancer cells, making BFA a potential anticancer agent.
Biochemical and Physiological Effects:
BFA has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by disrupting the function of the Golgi apparatus. BFA has also been found to inhibit the growth of bacteria, viruses, and parasites by disrupting their protein secretion pathways. In addition, BFA has been shown to modulate the activity of several enzymes, including phospholipase D, ADP-ribosylation factor, and protein kinase D.
実験室実験の利点と制限
One of the major advantages of using BFA in lab experiments is its ability to disrupt the function of the Golgi apparatus, making it a valuable tool for studying various cellular processes. BFA is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using BFA is its potential toxicity, which can vary depending on the cell type and concentration used. Therefore, caution should be exercised when using BFA in lab experiments.
将来の方向性
There are several future directions for BFA research. One area of interest is the development of BFA-based anticancer therapies. BFA has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Another area of interest is the development of BFA-based antiviral and antibacterial therapies. BFA has been found to inhibit the growth of several viruses and bacteria, making it a potential candidate for the treatment of infectious diseases. Finally, the mechanism of action of BFA is still not fully understood, and further research is needed to elucidate its molecular targets and downstream effects.
科学的研究の応用
BFA has been extensively used in scientific research as a tool to study various biological processes. It has been found to be a potent inhibitor of several enzymes, including phospholipase D, ADP-ribosylation factor, and protein kinase D. BFA has also been shown to disrupt the Golgi apparatus, a cellular organelle involved in protein processing and secretion. This property of BFA has been used to study the role of the Golgi apparatus in various cellular processes, including protein trafficking, cell signaling, and cell division.
特性
IUPAC Name |
1-N,3-N-bis(2-fluorophenyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N2O2/c21-15-8-1-3-10-17(15)23-19(25)13-6-5-7-14(12-13)20(26)24-18-11-4-2-9-16(18)22/h1-12H,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMBMIKWVLIQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



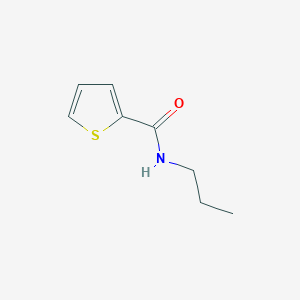
![ethyl 4-[(mesitylsulfonyl)amino]benzoate](/img/structure/B3845399.png)

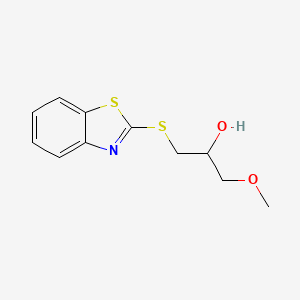
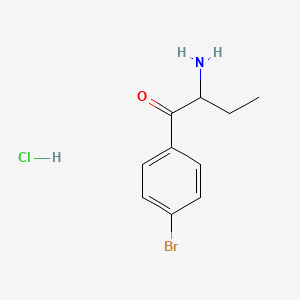

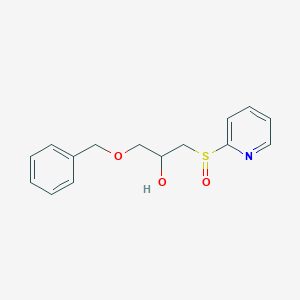
![2-{2-[4-(4-biphenylylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845444.png)
![ethyl 5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B3845445.png)
![N'-1-azabicyclo[2.2.2]oct-3-ylidene-2-phenyl-4-quinolinecarbohydrazide hydrochloride](/img/structure/B3845451.png)
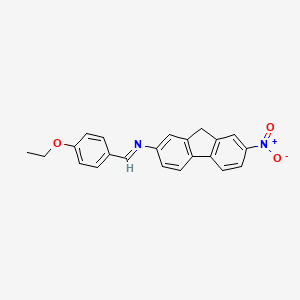
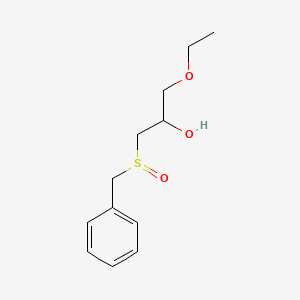
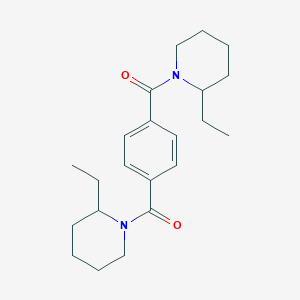
![2-(2-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3845496.png)